molecular formula C9H14Cl2F2N2O2 B2930225 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride CAS No. 2155856-26-9

3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride

Cat. No.: B2930225
CAS No.: 2155856-26-9
M. Wt: 291.12
InChI Key: IXENSHNRLXYTDG-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C9H12F2N2O2·2HCl and a molecular weight of 291.12 g/mol. This compound is characterized by its unique structure, which includes a difluoro group and a methoxypyridine moiety, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2.2ClH/c1-15-7-3-2-6(4-13-7)8(12)9(10,11)5-14;;/h2-4,8,14H,5,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENSHNRLXYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(C(CO)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride typically involves multiple steps, starting with the preparation of the core pyridine structure. One common approach is the reaction of 6-methoxypyridin-3-yl with appropriate difluorinating agents under controlled conditions to introduce the difluoro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride may be used to study the effects of difluoro-containing compounds on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as cancer treatment or neurodegenerative diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid

  • 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol

Uniqueness: 3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride is unique due to its difluoro group and the presence of the amino and hydroxyl groups, which provide additional reactivity and functionality compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Biological Activity

3-Amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorinated propanol structure with a methoxypyridine moiety, which may influence its biological interactions. The chemical formula is C9H11F2N2HClC_9H_{11}F_2N\cdot 2HCl, and its molecular weight is approximately 223.10 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and proliferation.
  • Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties, particularly against hepatitis C virus (HCV). It may induce the expression of heme oxygenase-1 (HO-1), which is associated with antiviral responses .
  • Neuroprotective Effects : Some research indicates that compounds with similar structures can offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
Antiviral ActivityExhibits anti-HCV effects; induces HO-1 expression
NeuroprotectiveModulates neurotransmitter levels; reduces oxidative stress

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of derivatives similar to 3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol, one compound demonstrated a significant reduction in HCV RNA levels in vitro. The selectivity index was notably higher than that of standard antiviral agents like ribavirin, indicating a promising therapeutic profile .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of compounds structurally related to 3-amino-2,2-difluoro-3-(6-methoxypyridin-3-yl)propan-1-ol in rodent models of neurodegeneration. Results indicated that these compounds could significantly reduce markers of oxidative stress and improve cognitive function .

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